Cas no 40422-04-6 (n-Propyl-1,1-d2 Alcohol)

n-Propyl-1,1-d2 Alcohol Chemical and Physical Properties

Names and Identifiers

-

- 1-Propan-1,1-d2-ol(9CI)

- (1-2H2)propan-1-ol

- < 1,1-2H2> propanol

- < 1,1-D2> -1-Propanol

- 1,1-dideuteriopropanol

- 1-Propanol-1,1-d2

- 588121_ALDRICH

- n-propanol-1,1-d2

- propanol-1,1-d2

- propanol-1-d2

- Propyl-1,1-d2 alcohol

- DTXSID30480194

- 1,1-dideuteriopropan-1-ol

- 1-Propanol-1,1-d2, 98 atom % D

- d2-propanol

- D99543

- 40422-04-6

- n-Propyl-1,1-d2 Alcohol

-

- MDL: MFCD01073922

- Inchi: InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2

- InChI Key: BDERNNFJNOPAEC-SMZGMGDZSA-N

- SMILES: CCC(O)([2H])[2H]

Computed Properties

- Exact Mass: 62.070068366g/mol

- Monoisotopic Mass: 62.070068366g/mol

- Isotope Atom Count: 2

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Heavy Atom Count: 4

- Rotatable Bond Count: 1

- Complexity: 7.2

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.3

- Topological Polar Surface Area: 20.2Ų

Experimental Properties

- Density: 0.830 g/mL at 25 °C

- Melting Point: -127 °C (lit.)

- Boiling Point: 97 °C(lit.)

- Flash Point: Fahrenheit: 59 ° f < br / > Celsius: 15 ° C < br / >

- PSA: 20.23000

- LogP: 0.38870

n-Propyl-1,1-d2 Alcohol Security Information

-

Symbol:

- Signal Word:Danger

- Hazard Statement: H225-H318-H336

- Warning Statement: P210-P261-P280-P305+P351+P338

- Hazardous Material transportation number:UN 1274 3/PG 2

- WGK Germany:1

- Hazard Category Code: 11-41-67

- Safety Instruction: 7-16-24-26-39

-

Hazardous Material Identification:

- Risk Phrases:R11

n-Propyl-1,1-d2 Alcohol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D99543-0.25/G |

1-PROPANOL-1,1-D2 |

40422-04-6 | 95% | 0.25g |

$297 | 2023-09-19 | |

| AstaTech | D99543-1/G |

1-PROPANOL-1,1-D2 |

40422-04-6 | 95% | 1g |

$395 | 2023-09-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 588121-5G |

n-Propyl-1,1-d2 Alcohol |

40422-04-6 | 5g |

¥8894.54 | 2023-12-03 | ||

| TRC | P760864-100mg |

n-Propyl-1,1-d2 Alcohol |

40422-04-6 | 100mg |

$98.00 | 2023-05-17 | ||

| AstaTech | D99543-0.1/G |

1-PROPANOL-1,1-D2 |

40422-04-6 | 95% | 0.1g |

$249 | 2023-09-19 | |

| TRC | P760864-50mg |

n-Propyl-1,1-d2 Alcohol |

40422-04-6 | 50mg |

$81.00 | 2023-05-17 | ||

| TRC | P760864-10mg |

n-Propyl-1,1-d2 Alcohol |

40422-04-6 | 10mg |

$ 64.00 | 2023-09-06 | ||

| Cooke Chemical | S6295349-5g |

1-Propanol-1,1-d2 |

40422-04-6 | 98atom%D | 5g |

RMB 6474.45 | 2025-02-20 |

n-Propyl-1,1-d2 Alcohol Related Literature

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

Additional information on n-Propyl-1,1-d2 Alcohol

Professional Introduction to N-Propyl-1,1-d2 Alcohol (CAS No. 40422-04-6)

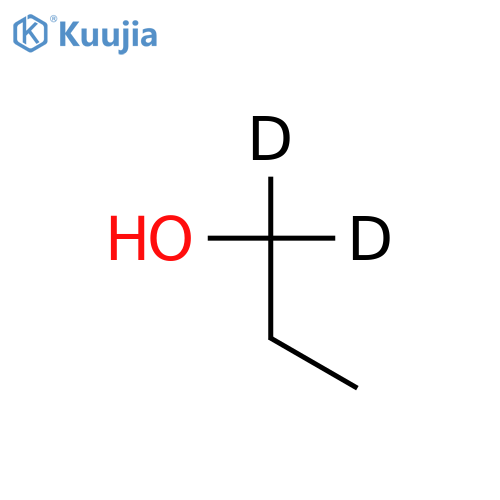

N-Propyl-1,1-d2 Alcohol, chemically designated as N-propyl deuterated alcohol, is a specialized organic compound with the molecular formula C₃H₇D₂O. This deuterated derivative of propanol is widely utilized in the field of chemical and pharmaceutical research due to its unique isotopic properties. The inclusion of deuterium atoms (D) instead of hydrogen atoms (H) makes it an invaluable tool for various analytical and synthetic applications.

The compound is primarily recognized by its CAS number, CAS No. 40422-04-6, which serves as a unique identifier in chemical databases and literature. N-Propyl-1,1-d2 Alcohol is synthesized through controlled deuteration processes, ensuring high purity and consistency, which are critical for its use in sensitive experimental conditions.

In recent years, the demand for deuterated compounds has surged due to their significance in drug development and metabolic studies. Deuterated alcohols, such as N-Propyl-1,1-d2 Alcohol, are particularly useful in tracing metabolic pathways and studying enzyme kinetics. The presence of deuterium atoms disrupts hydrogen bonding patterns, allowing researchers to differentiate between deuterated and non-deuterated compounds during analysis.

One of the most compelling applications of N-Propyl-1,1-d2 Alcohol is in the field of mass spectrometry (MS). The additional mass from deuterium atoms provides a distinct isotopic signature, enabling high-resolution MS techniques to accurately identify and quantify the compound. This property is especially valuable in complex mixtures where traditional proton-based methods may suffer from interference.

Furthermore, N-Propyl-1,1-d2 Alcohol plays a crucial role in the development of stable isotope-labeled drugs. These drugs are used in preclinical studies to assess pharmacokinetics and pharmacodynamics without altering the biological activity of the parent compound. The stability offered by deuterium labeling extends the half-life of certain pharmaceuticals, making them more suitable for extended therapeutic use.

Recent advancements in synthetic chemistry have enabled more efficient production methods for N-Propyl-1,1-d2 Alcohol. These methods focus on minimizing side reactions and maximizing yield, ensuring that researchers have access to sufficient quantities of high-purity material. Such improvements are essential for large-scale applications in pharmaceutical manufacturing and academic research.

The compound's versatility extends to its use as a solvent and reagent in organic synthesis. Its ability to participate in hydrogen bonding while maintaining isotopic specificity makes it an ideal candidate for studying reaction mechanisms involving alcohol functional groups. Researchers often employ N-Propyl-1,1-d2 Alcohol to probe the effects of isotopic substitution on reaction rates and selectivity.

In the realm of drug discovery, N-Propyl-1,1-d2 Alcohol serves as a key intermediate in the synthesis of complex molecules. Its structural similarity to propanol allows it to be incorporated into larger scaffolds without significantly altering overall properties. This flexibility is particularly useful when designing molecules with specific pharmacological profiles.

The safety profile of N-Propyl-1,1-d2 Alcohol is another critical aspect that makes it suitable for widespread use. Being non-toxic and non-hazardous under standard conditions, it can be handled with minimal safety precautions. This ease of handling reduces operational risks and costs associated with working with specialized chemicals.

As research continues to evolve, the applications of N-Propyl-1,1-d2 Alcohol are likely to expand further. Emerging fields such as metabolomics and proteomics are expected to benefit significantly from its use due to its ability to provide detailed insights into biological processes at a molecular level.

In conclusion, N-Propyl-1,1-d2 Alcohol (CAS No. 40422-04-6) is a multifaceted compound with broad utility in chemical research and pharmaceutical development. Its unique isotopic properties make it an indispensable tool for studying metabolic pathways, developing stable isotope-labeled drugs, and advancing synthetic methodologies. As advancements continue to be made in synthetic chemistry and analytical techniques, the importance of this compound will only grow stronger.

40422-04-6 (n-Propyl-1,1-d2 Alcohol) Related Products

- 84615-47-4(1-Propanol-1-13C (9CI))

- 313275-30-8(N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide)

- 618446-36-9(1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile)

- 17138-75-9(3-(4-Methoxyphenyl)-3-pentanol)

- 936092-38-5(5-Methyl-N2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidine-2,4-diamine)

- 36304-40-2(2-(2-Chlorophenoxy)acetohydrazide)

- 1956434-97-1((S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone)

- 40987-51-7((4-Benzyl-6-methylmorpholin-2-yl)methanol)

- 2137792-17-5(3-amino-2-(3,6-dihydro-2H-thiopyran-4-yl)-1,1,1-trifluoropropan-2-ol)

- 495-18-1(Benzohydroxamic Acid)